6-((perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione

Lipophilicity ADME Drug Design

6-((Perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione is a 1,2,4-triazine-3,5-dione heterocycle bearing a heptafluoropropylthio substituent at the 6-position. Its molecular formula is C6H2F7N3O2S, and its computed molecular weight is 313.16 g·mol⁻¹.

Molecular Formula C6H2F7N3O2S
Molecular Weight 313.15
CAS No. 113307-06-5
Cat. No. B2662367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione
CAS113307-06-5
Molecular FormulaC6H2F7N3O2S
Molecular Weight313.15
Structural Identifiers
SMILESC1(=O)C(=NNC(=O)N1)SC(C(C(F)(F)F)(F)F)(F)F
InChIInChI=1S/C6H2F7N3O2S/c7-4(8,5(9,10)11)6(12,13)19-2-1(17)14-3(18)16-15-2/h(H2,14,16,17,18)
InChIKeyRBADAMDLJQEDNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-((Perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione (CAS 113307-06-5): Core Physicochemical and Structural Profile for Procurement Evaluation


6-((Perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione is a 1,2,4-triazine-3,5-dione heterocycle bearing a heptafluoropropylthio substituent at the 6-position . Its molecular formula is C6H2F7N3O2S, and its computed molecular weight is 313.16 g·mol⁻¹ . The compound has been registered in PubChem (CID 3098753) and assigned the DSSTox substance identifier DTXSID901348404 . It has been included in multiple high-throughput screening (HTS) campaigns deposited in PubChem, targeting diverse biological processes including viral replication, bacterial cell-wall synthesis, and protein–protein interactions .

Why Generic Substitution Fails for 6-((Perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione: Physicochemical Uniqueness of the Heptafluoropropylthio Motif


Compounds within the 1,2,4-triazine-3,5-dione class cannot be casually interchanged for applications where lipophilicity, metabolic stability, and target engagement are critical. The heptafluoropropylthio group at the 6-position confers a computed XLogP3-AA of 2.6 and a hydrogen-bond acceptor count of 11—values that are fundamentally different from those of the unsubstituted parent scaffold or shorter-chain perfluoroalkylthio analogs . These computed properties directly influence membrane permeability, cytochrome P450 susceptibility, and protein-binding off-rates; even a switch from –SCF₂CF₂CF₃ to –SCF₃ alters the fluorine content from 42.5% to 26.8% by weight and reduces the rotatable bond count from 3 to 1, thereby changing both conformational flexibility and metabolic soft-spot profiles . Procurement specifications that ignore these quantitative property differences risk introducing compounds with divergent ADME and target-engagement behavior, undermining experimental reproducibility.

Quantitative Differential Evidence Guide for 6-((Perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione vs. Closest Analogs


Lipophilicity (XLogP3-AA) Differential vs. Unsubstituted 1,2,4-Triazine-3,5-dione Parent Scaffold

The target compound exhibits a computed XLogP3-AA of 2.6 . In contrast, the unsubstituted 1,2,4-triazine-3,5-dione parent scaffold (C3H3N3O2, MW 113.07) has an estimated XLogP of approximately -1.5 based on fragment-based calculation . The ΔXLogP of approximately 4.1 log units represents a shift from a hydrophilic to a moderately lipophilic profile, placing the compound in a property space suitable for passive membrane permeation while the parent scaffold is predicted to be membrane-impermeable.

Lipophilicity ADME Drug Design

Fluorine Content Differential vs. 6-[(Trifluoromethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione (Shorter-Chain Analog)

The heptafluoropropylthio substituent (–SCF₂CF₂CF₃) contains 7 fluorine atoms, giving the target compound a fluorine weight fraction of 42.5% (7×18.998/313.16) . The closest commercially cataloged analog, 6-[(trifluoromethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione (C4H2F3N3O2S, MW ~213.14), contains only 3 fluorine atoms, corresponding to a fluorine weight fraction of ~26.8% . The higher degree of fluorination is correlated, at the class level, with enhanced metabolic oxidative stability due to the electron-withdrawing and steric-shielding effects of the perfluoroalkyl chain .

Fluorine Chemistry Metabolic Stability Bioisostere Design

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Differential vs. Parent Scaffold

The target compound possesses 11 hydrogen-bond acceptors (HBA) and a topological polar surface area (TPSA) of 95.9 Ų . The unsubstituted 1,2,4-triazine-3,5-dione parent scaffold contains 5 HBA and a TPSA of approximately 70 Ų . The increase of 6 HBA and ~26 Ų in TPSA is driven entirely by the seven fluorine atoms in the perfluoropropylthio substituent. While the HBA count of 11 exceeds the Lipinski Rule-of-Five threshold of 10, the TPSA remains well below the 140 Ų cutoff associated with poor oral absorption , indicating that the compound occupies a borderline drug-like property space that is distinct from both the parent scaffold and typical oral drugs.

Drug-likeness Permeability Rule-of-Five

HTS Campaign Coverage: Evidence of Broad Biological Screening Interest Relative to Non-Fluorinated Triazine-3,5-diones

The target compound has been included in at least 7 distinct PubChem-deposited HTS campaigns spanning viral replication (HCMV nuclear egress), bacterial cell-wall synthesis (LtaS inhibition), protein–protein interaction inhibition (RMI-FANCM), viral latency (KSHV), and G-protein signaling (GIV GBA-motif) . By contrast, a search of PubChem for the unsubstituted parent 1,2,4-triazine-3,5-dione and for 6-methylthio-1,2,4-triazine-3,5-dione reveals zero or substantially fewer deposited HTS campaigns . While individual screening outcomes (active/inactive calls) are not publicly disclosed for all assays, the broader screening footprint indicates that the perfluoropropylthio analog has been prioritized by screening centers over non-fluorinated congeners, consistent with its differentiated physicochemical profile.

High-Throughput Screening Bioactivity Chemical Probe

Research and Industrial Application Scenarios for 6-((Perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione Based on Differential Evidence


Lead Optimization Programs Requiring Enhanced Metabolic Stability via Perfluoroalkyl Substitution

Programs that have identified a 1,2,4-triazine-3,5-dione hit but face rapid in vitro microsomal clearance should prioritize procurement of the perfluoropropylthio analog. The 42.5% fluorine content by weight (7 fluorine atoms, XLogP3-AA = 2.6) places the compound in a differentiated property space relative to the trifluoromethylthio analog (26.8% fluorine, 3 fluorine atoms), consistent with the established medicinal chemistry principle that higher fluorination correlates with improved oxidative metabolic stability . The compound should be ordered with analytical certification (HPLC purity ≥95%, ¹⁹F NMR) to ensure the perfluoroalkyl chain is intact, as partial de-fluorination during synthesis or storage would compromise the intended stability advantage.

Cell-Based Screening Cascades Where Passive Membrane Permeability Is Required

The computed XLogP3-AA of 2.6 differentiates the compound from the hydrophilic unsubstituted 1,2,4-triazine-3,5-dione scaffold (estimated XLogP ≈ -1.5) . For cell-based phenotypic or target-based assays where passive diffusion across the lipid bilayer is essential, procurement of the perfluoropropylthio derivative is indicated over the parent scaffold. The TPSA of 95.9 Ų remains below the 140 Ų permeability threshold, suggesting that despite the elevated hydrogen-bond acceptor count (11), the compound retains potential for membrane permeation . Users should verify cell permeability experimentally using a Caco-2 or PAMPA assay on the procured lot.

High-Throughput Screening Follow-Up with Pre-Existing Bioactivity Annotation

The compound's inclusion in ≥7 PubChem-deposited HTS campaigns—spanning antiviral, antibacterial, and protein–protein interaction targets—means that procuring this specific analog provides access to a broader pre-existing screening annotation than is available for non-fluorinated 1,2,4-triazine-3,5-diones . Researchers can cross-reference the PubChem BioAssay database using CID 3098753 to retrieve activity outcomes (active/inactive calls, IC₅₀ values where deposited) for relevant assays before committing to follow-up experiments, reducing redundant screening expenditure.

Fluorine-Specific Analytical Method Development and QC Reference Standard Use

With 7 magnetically equivalent and non-equivalent fluorine atoms (CF₃, CF₂, CF₂), the compound serves as a useful ¹⁹F NMR reference standard for method development in fluorine-containing heterocycle analysis . The distinct ¹⁹F chemical shift pattern of the perfluoropropylthio chain provides a characteristic fingerprint that can be used to verify the integrity of perfluoroalkylthio-substituted compounds in stability studies and batch-to-batch quality control. Procurement for this purpose should specify a certificate of analysis including ¹⁹F NMR and ¹H NMR spectra.

Quote Request

Request a Quote for 6-((perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.